

# Technical Guide: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B071009

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## Introduction

**2-Fluoro-3-(trifluoromethyl)phenylacetic acid** is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding its fundamental physicochemical properties, such as the melting point, is crucial for its application in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the melting point of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**, including detailed experimental protocols for its determination.

## Physicochemical Data

The quantitative data for **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** are summarized in the table below.

Property	Value	Reference(s)
Melting Point	113-116 °C	
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	222.14 g/mol	
CAS Number	194943-83-4	[2]
Appearance	White to off-white solid	

## Melting Point Determination: Experimental Protocol

The melting point of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** is determined using the capillary melting point method, a standard and widely accepted technique for crystalline solids. [3][4]

### Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystalline samples)
- Thermometer (calibrated)

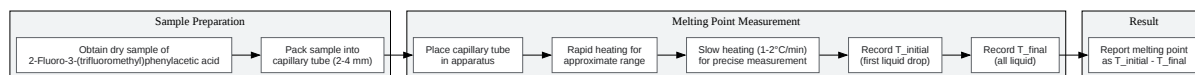
### Procedure:

- Sample Preparation: A small amount of dry, crystalline **2-Fluoro-3-(trifluoromethyl)phenylacetic acid** is placed on a clean, dry surface. The open end of a capillary tube is gently pressed into the sample until a small amount of the solid is packed into the tube to a height of 2-4 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

- **Apparatus Setup:** The capillary tube containing the sample is placed in the heating block of the melting point apparatus. The thermometer is positioned correctly according to the instrument's manual.
- **Determination of Melting Range:**
  - The apparatus is heated at a rapid rate initially to quickly determine an approximate melting range.
  - A second, more precise determination is then performed with a fresh sample. The temperature is rapidly brought to about 10-15°C below the approximate melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
  - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
  - The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**, this range is consistently reported as 113-116 °C.

## Experimental Workflow

The logical flow of the melting point determination experiment is illustrated in the diagram below.



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Caption: Experimental workflow for determining the melting point of a solid sample.

## Significance in Drug Development

The sharp melting point range of a crystalline solid is a key indicator of its purity. For active pharmaceutical ingredients (APIs) and their intermediates, such as derivatives of **2-Fluoro-3-(trifluoromethyl)phenylacetic acid**, a well-defined melting point is a critical quality control parameter. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate melting point determination is essential throughout the drug development process, from synthesis and purification to formulation and stability testing. The trifluoromethyl group, in particular, can influence the crystalline structure and intermolecular forces, which in turn affects the melting point.[5]

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)